1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl, methoxyphenyl, and dimethyl groups, as well as a sulfonamide functional group.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-(4-fluorophenyl)-N-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: The presence of a hydroxyl group instead of a methoxy group can influence the compound’s solubility and interactions with biological targets.
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide:
Properties
Molecular Formula |
C18H18FN3O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-12-18(13(2)22(20-12)16-9-7-14(19)8-10-16)26(23,24)21-15-5-4-6-17(11-15)25-3/h4-11,21H,1-3H3 |
InChI Key |
TYVUPKNPKXPJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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